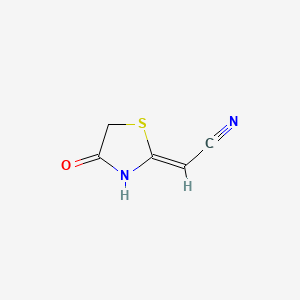

(4-Oxothiazolidin-2-ylidene)acetonitrile

Description

Significance as a Versatile Heterocyclic Building Block

The significance of (4-oxothiazolidin-2-ylidene)acetonitrile as a building block stems from the multiple reactive centers within its structure, which allow for a wide array of chemical transformations. It is frequently used as an intermediate in the synthesis of more complex organic and heterocyclic compounds.

The synthetic utility of this compound is demonstrated by its participation in various reaction types:

Cyclocondensation Reactions: It is a key precursor in [3+2] cyclocondensation reactions. For instance, its reaction with chloroacetic acid is a pathway to synthesize 2-cyano-2-(4-oxo-thiazolidin-2-ylidene)-acetamides. fabad.org.tr

Knoevenagel Condensation: The active methylene (B1212753) group at the C5 position of the thiazolidinone ring readily participates in Knoevenagel condensation with various aldehydes and ketones. This reaction is a fundamental method for introducing substituents at this position, leading to a diverse library of 5-arylidene derivatives. fabad.org.trnih.gov

Michael Addition: The exocyclic double bond can act as a Michael acceptor, allowing for the addition of nucleophiles. This reaction is used to create more complex structures, such as 5-ene-4-thiazolidinone derivatives. nih.gov

Multi-Component Reactions (MCRs): The scaffold is suitable for use in MCRs, which are efficient processes involving three or more reactants to build complex products in a single step. researchgate.net This approach is valued for its speed, simplicity, and ability to generate molecular diversity.

Synthesis of Fused Heterocycles: this compound and its derivatives are employed in the synthesis of various fused heterocyclic systems. For example, derivatives have been used to create thienopyrimidinone derivatives. researchgate.net

One common synthesis route for the core structure involves the reaction of a compound like trimethoxy benzaldehyde (B42025) with malononitrile (B47326) and thioglycolic acid. derpharmachemica.com Another general method involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with chloroacetic acid. fabad.org.tr These accessible synthetic routes further enhance its utility as a foundational molecule for chemical libraries.

Overview of Contemporary Research Trajectories for this compound

Modern research on this compound and its derivatives is heavily focused on medicinal chemistry, with a primary goal of discovering new therapeutic agents. The 4-thiazolidinone (B1220212) core is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. sysrevpharm.orgfabad.org.trmdpi.com

Antimicrobial Research: A significant research avenue involves the synthesis and evaluation of new this compound derivatives as antimicrobial agents.

Studies have reported the synthesis of novel 2-(4-oxo-thiazolidin-2-ylidene)-acetamides and their evaluation against several bacterial and fungal strains. fabad.org.trnih.gov

Screening of these compounds has been conducted against pathogens such as Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Candida albicans, and Cryptococcus neoformans. fabad.org.trnih.gov

Recent research has also explored derivatives of 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide as potential antifungal agents against phytopathogenic fungi, with some compounds showing high activity. researchgate.net

Anticancer Research: The development of novel anticancer agents is another major trajectory. The 4-thiazolidinone scaffold is known to be effective in inhibiting cancer cell proliferation. nih.gov

Research has shown that derivatives can exhibit cytotoxic activity against various cancer cell lines. mdpi.com

The mechanism of action often involves the inhibition of key enzymes or proteins crucial for cancer cell survival and proliferation, such as protein kinases, carbonic anhydrases, and tubulin. nih.gov For instance, N-(5-(cyano(4-methyl-3-phenylthiazol-2(3H)-ylidene)methyl)-1,3,4-oxadiazol-2-yl)benzamide, a compound containing the related thiazole (B1198619) ring, has demonstrated antitumor activity. mdpi.com

The tables below summarize representative research findings, highlighting the versatility of the this compound scaffold in generating derivatives with significant biological potential.

Table 1: Examples of Reactions Involving the this compound Scaffold

| Starting Material | Reagent(s) | Reaction Type | Product Type | Ref. |

| 2-Cyano-3-mercapto-3-phenylamino-acrylamide | Chloroacetic Acid | Cyclocondensation | 2-Cyano-2-(4-oxo-thiazolidin-2-ylidene)-acetamide | fabad.org.tr |

| 2-Cyano-2-(4-oxo-thiazolidin-2-ylidene)-acetamide | Aromatic Aldehydes | Knoevenagel Condensation | 5-Arylidene derivative | fabad.org.tr |

| 2-Cyano-3-mercapto-3-phenylamino-acrylamide | Esters of Acetylene (B1199291) Dicarboxylic Acid | Cyclocondensation | [2-(Carbamoyl-cyano-methylene)-4-oxo-3-phenyl-thiazolidin-5-ylidene]-acetate | fabad.org.tr |

| 2-(4-Oxo-3-phenyl-thiazolidin-2-ylidene)malononitrile | Various Reagents | Cyclization | 3-Amino-2-thiophenecarboxamides | researchgate.net |

Table 2: Biological Activities of Synthesized this compound Derivatives

| Derivative Class | Target Organism/Cell Line | Biological Activity | Research Focus | Ref. |

| 2-(4-Oxo-thiazolidin-2-ylidene)-acetamides | E. coli, K. pneumoniae, S. aureus, C. albicans | Antibacterial & Antifungal | Antimicrobial Drug Discovery | fabad.org.trnih.gov |

| 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamides | A. solani, P. lingam (Phytopathogenic Fungi) | Antifungal | Agrochemical Research | researchgate.net |

| Thiazolidin-4-one derivatives | Various Cancer Cell Lines | Anticancer / Cytotoxic | Cancer Therapeutics | mdpi.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS/c6-2-1-5-7-4(8)3-9-5/h1H,3H2,(H,7,8)/b5-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPSUGRTBYMMPB-KTAJNNJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=CC#N)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N/C(=C/C#N)/S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxothiazolidin 2 Ylidene Acetonitrile and Its Core Structure

Established Synthetic Pathways for the Thiazolidinone Core

The 4-oxothiazolidinone ring is a privileged structure in drug discovery, and its synthesis has been the subject of extensive research. fabad.org.tr A variety of established methods have been developed for the construction of this heterocyclic core. One of the most common and versatile methods involves the cyclocondensation of a Schiff base with a sulfur-containing reagent, typically thioglycolic acid. hilarispublisher.com This reaction proceeds by the nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization and dehydration to afford the 4-thiazolidinone (B1220212) ring.

Another widely used approach is the reaction of an amine, an aldehyde or ketone, and thioglycolic acid in a one-pot, three-component reaction. nih.gov This method offers the advantage of procedural simplicity and the ability to generate a diverse range of substituted 4-thiazolidinones by varying the starting materials. The reaction conditions can range from conventional heating with a dehydrating agent to microwave-assisted synthesis, which can significantly reduce reaction times. hilarispublisher.comnih.gov

Furthermore, the reaction of thiourea (B124793) or its derivatives with α-haloesters, such as ethyl bromoacetate (B1195939), provides a direct route to 2-imino-4-oxothiazolidinone derivatives. researchgate.net This pathway is particularly relevant to the synthesis of the title compound's structural analogs. The versatility of these established methods has made the 4-oxothiazolidinone core readily accessible for further functionalization and derivatization.

Contemporary Approaches for the Synthesis of (4-Oxothiazolidin-2-ylidene)acetonitrile

Building upon the foundational methods for the thiazolidinone core, more specific and contemporary strategies have been developed for the direct synthesis of this compound and its derivatives. These methods often employ multicomponent reactions and novel catalytic systems to achieve higher efficiency and specificity.

Condensation Reactions in its Preparation

Condensation reactions are central to the synthesis of this compound. A notable example involves a three-component reaction between an aldehyde, malononitrile (B47326), and thioglycolic acid. derpharmachemica.com For instance, the reaction of 3,4,5-trimethoxybenzaldehyde (B134019) with malononitrile and thioglycolic acid in a 2:2:1 ratio has been reported to yield the corresponding benzylidene derivative of this compound. derpharmachemica.com

Another key strategy involves the cyclocondensation of a precursor containing the cyano-methylene moiety with a suitable reagent to form the thiazolidinone ring. For example, 2-cyano-3-mercapto-3-phenylaminoacrylamides can be reacted with chloroacetic acid to prepare 2-cyano-2-(4-oxo-thiazolidin-2-ylidene)-acetamides. fabad.org.tr The resulting product contains the desired this compound core structure.

The following table summarizes representative condensation reactions for the synthesis of this compound and its derivatives:

| Starting Materials | Reagents and Conditions | Product | Reference |

| 3,4,5-Trimethoxybenzaldehyde, Malononitrile, Thioglycolic Acid | 2:2:1 ratio | [4-Oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydro-thiazol-2-yl]-acetonitrile | derpharmachemica.com |

| 2-Cyano-3-mercapto-3-phenylaminoacrylamides, Chloroacetic acid | [3+2] cyclocondensation | 2-Cyano-2-(4-oxo-thiazolidin-2-ylidene)-acetamides | fabad.org.tr |

| Arylcarbonohydrazonoyl dicyanide, Thioglycolic acid | - | (4-Oxo-2-thiazolidinylidene)acetonitrile derivatives | |

| Unsymmetrical thioureas, Amines, Methyl bromoacetate | One-pot, multicomponent synthesis | (4-Oxothiazolidine-2-ylidene)benzamide derivatives | researchgate.net |

These condensation strategies highlight the modularity and efficiency of building the target molecule from readily available starting materials.

Electrogenerated Base-Assisted Synthesis of Related Structures and Precursors

In recent years, electrochemical methods have emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly alternatives to traditional chemical reagents. The use of an electrogenerated base (EGB) has been successfully applied to the synthesis of thiazolidinone-related structures and their precursors. An EGB, such as the cyanomethyl anion (⁻CH₂CN) generated from the reduction of acetonitrile (B52724), can act as a strong base to promote reactions without the need for an external chemical base, thus minimizing byproduct formation. researchgate.net

This methodology has been employed in the synthesis of 2-imino-1,3-thiazolidin-4-one derivatives. The electrogenerated cyanomethylanions promote the addition of ethyl bromoacetate to thiourea derivatives, leading to the formation of the corresponding 2-imino-1,3-thiazolidin-4-one. researchgate.net While not a direct synthesis of this compound itself, this approach demonstrates the utility of EGBs in constructing the core heterocyclic system.

Similarly, EGB-assisted synthesis has been utilized for the preparation of thiazolidine-2-thiones from secondary β-amino alcohols and carbon disulfide. figshare.com The EGB, prepared through the electrolysis of acetonitrile with a sacrificial magnesium anode, facilitates the reaction to produce the desired heterocyclic compounds in good yields. figshare.com Another application involves the reaction between thiourea derivatives and dialkyl acetylenedicarboxylate, assisted by an EGB from acetonitrile, to yield alkyl-2-(2-imino-4-oxothiazolidin-5-ylidene) acetate (B1210297) derivatives. researchgate.net

The table below outlines examples of electrogenerated base-assisted synthesis of related thiazolidinone structures:

| Reaction Type | EGB Source & Conditions | Product Type | Reference |

| Addition of ethyl bromoacetate to thiourea derivatives | Electroreduction of dry acetonitrile at a steel grid cathode | 2-Imino-1,3-thiazolidin-4-ones | researchgate.net |

| Reaction of secondary β-amino alcohols with carbon disulfide | Probase-free electrolysis of acetonitrile with a sacrificial magnesium anode | Thiazolidine-2-thiones | figshare.com |

| Reaction of thiourea derivatives with dialkyl acetylene (B1199291) dicarboxylate | Electroreduction of acetonitrile-0.1 M TBABF₄ | Alkyl-2-(2-imino-4-oxothiazolidin-5-ylidene) acetates | researchgate.net |

These electrochemical methods represent a modern and sustainable approach to the synthesis of the thiazolidinone scaffold and its precursors, offering a promising avenue for the future development of synthetic routes to this compound.

Reactivity Profiles and Derivatization Strategies of 4 Oxothiazolidin 2 Ylidene Acetonitrile

Cyclization Reactions Leading to Fused Heterocycles

The strategic arrangement of functional groups in (4-Oxothiazolidin-2-ylidene)acetonitrile makes it an ideal precursor for constructing fused heterocyclic systems through intramolecular and intermolecular cyclization reactions.

Synthesis of Thiazolo[3,2-a]pyridines

A significant application of this compound is in the synthesis of the thiazolo[3,2-a]pyridine core, a structure found in many biologically active compounds. nih.gov This transformation is typically achieved through a domino reaction sequence initiated by a Michael addition.

When this compound (also referred to as 2-cyanomethyl-4-thiazolidinone) is treated with benzylidenemalononitriles in the presence of a base like piperidine, it readily forms thiazolo[3,2-a]pyridine derivatives. researchgate.net The proposed mechanism begins with the Michael addition of the active methylene (B1212753) group of the thiazolidinone to the activated double bond of the benzylidenemalononitrile. researchgate.net This is followed by an intramolecular cyclization, where the endocyclic nitrogen atom of the thiazole (B1198619) ring attacks one of the nitrile groups, leading to the formation of the fused pyridine (B92270) ring after tautomerization. researchgate.net

Similarly, reacting this compound with benzylidenecyanoacetate under basic conditions yields a 5-hydroxythiazolo[3,2-a]pyridine derivative. researchgate.net The reaction proceeds through a similar Michael adduct intermediate, which then undergoes intramolecular cyclization with the elimination of an ethanol (B145695) molecule. researchgate.net

Table 1: Synthesis of Thiazolo[3,2-a]pyridine Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Benzylidenemalononitriles | Piperidine / Reflux | 7-Aryl-5-amino-3-oxo-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-6,8-dicarbonitriles researchgate.net |

Formation of Thiazolonaphthyridine Derivatives

While the direct synthesis of thiazolo[3,2-a]naphthyridine derivatives from this compound is not extensively detailed in the surveyed literature, related fused naphthyl systems can be synthesized. The reactivity of the active methylene group allows for condensation with naphthaldehyde derivatives to build complex polycyclic structures.

For instance, the condensation of this compound with 2-hydroxy-1-naphthaldehyde (B42665) in refluxing ethanol results in the formation of a naphtho[e]pyrano[2,3-d]thiazole derivative. researchgate.net This reaction highlights the versatility of the starting material in constructing fused systems incorporating a naphthalene (B1677914) moiety, albeit with a pyran ring rather than a pyridine ring.

Ring Closure Reactions to Form Other Polycyclic Systems

The reactivity of this compound extends to the formation of other fused heterocyclic systems beyond thiazolopyridines. These reactions often exploit the different reactive sites within the molecule to build diverse scaffolds.

One such reaction is the cyclocondensation with tetracyanoethylene, which furnishes a pyrano[2,3-d]thiazole derivative. researchgate.net Furthermore, the thiazolo[3,2-a]pyridine derivatives synthesized as described in section 3.1.1 can be used as intermediates for further annulation. For example, treatment of certain thiazolo[3,2-a]pyridines with hydrazines leads to the formation of pyrazolo[3',4':4,5]thiazolo[3,2-a]pyridine derivatives, adding a fused pyrazole (B372694) ring to the system. researchgate.net

A more direct route to a different polycyclic system involves the diazotization of this compound with aryl diazonium chlorides, which affords 4-thiazolidinone (B1220212) derivatives that can serve as precursors to pyrazolo[3,4-d]thiazoles. bohrium.com These reactions showcase the utility of the scaffold in accessing a variety of fused heterocycles through different ring-closure strategies. researchgate.net

Table 2: Synthesis of Other Fused Polycyclic Systems

| Reactant(s) | Conditions | Product System |

|---|---|---|

| This compound, Tetracyanoethylene | Cyclocondensation | Pyrano[2,3-d]thiazole researchgate.net |

| Thiazolo[3,2-a]pyridine derivative, Hydrazine Hydrate | Refluxing Ethanol | Pyrazolo[3',4':4,5]thiazolo[3,2-a]pyridine researchgate.net |

Reactions Involving Active Methylene and Nitrile Functionalities

The exocyclic C=C-CN moiety contains both an active methylene group (in its tautomeric form CH-CN) and a nitrile group, which are central to its reactivity profile, participating in condensation, addition, and cyclization reactions.

Knoevenagel Condensation and Related Additions at the Active Methylene Group

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving an active methylene compound and a carbonyl group. bhu.ac.in The active methylene group in the tautomer of this compound is sufficiently acidic to participate in such reactions, typically catalyzed by a weak base. researchgate.netresearchgate.net

A notable example is the diastereoselective Knoevenagel condensation with isatin (B1672199) derivatives. ias.ac.in The reaction between this compound and isatin in the presence of a catalyst like perchloric acid yields (E)-2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)acetonitrile compounds. ias.ac.in The reaction shows high diastereoselectivity, with the E-isomer being the major product. ias.ac.in This condensation provides a pathway to complex molecules incorporating both thiazolidinone and oxindole (B195798) moieties. ias.ac.in

The nucleophilicity of the active methylene group is also exploited in Michael additions, which are often the first step in domino reactions leading to fused heterocycles, as seen in the synthesis of thiazolo[3,2-a]pyridines. researchgate.net

Table 3: Knoevenagel Condensation with Isatin Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Isatin | Perchloric Acid | (E)-2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)acetonitrile ias.ac.in |

Nucleophilic Additions to the Nitrile Moiety

The nitrile group in this compound is an electrophilic center that can undergo nucleophilic attack, although it is generally less reactive than carbonyl groups. nih.gov Its reactivity is enhanced by the electron-withdrawing nature of the adjacent thiazolidinone ring system. nih.gov

A prime example of this reactivity is observed during the intramolecular cyclization step of the thiazolo[3,2-a]pyridine synthesis. researchgate.net After the initial Michael addition, the nitrogen atom of the thiazolidinone ring acts as an internal nucleophile, attacking the electrophilic carbon of one of the nitrile groups of the intermediate. researchgate.net This ring-closing step is crucial for the formation of the final fused pyridine ring. researchgate.net

While intermolecular additions of external nucleophiles directly to the nitrile group of the parent compound are less commonly reported, the potential for such reactions exists. Strong nucleophiles can, in principle, add to the carbon-nitrogen triple bond to form intermediates like thioimidates or amidines, which could then be hydrolyzed or used in further synthetic transformations. nih.govresearchgate.net The conversion of nitriles to various other functional groups is a fundamental process in organic synthesis. richmond.edu

Coordination Chemistry of this compound

The molecular structure of this compound, featuring a combination of soft (sulfur, nitrile) and hard (oxygen) donor atoms, allows for diverse coordination modes with various metal centers. This section explores its behavior as a ligand in forming transition metal complexes.

Complexation with Transition Metal Ions

This compound and its derivatives are capable of acting as ligands for transition metal ions. The coordination can occur through several potential donor sites: the nitrogen atom of the nitrile group, the exocyclic nitrogen (if substituted), the endocyclic sulfur atom, or the carbonyl oxygen atom. The nitrile group, being a weak Lewis base, can coordinate to metal centers, and this coordination often makes the ligand labile. wikipedia.org Transition metal nitrile complexes are common, with acetonitrile (B52724) being a widely studied example. wikipedia.orgresearchgate.net

The specific complexing properties of derivatives like alkyl 4-(oxothiazolidin-5-ylidene)acetates have been noted in the literature. nih.gov While detailed studies on the coordination of the parent compound are not extensively documented in the provided sources, the principles of coordination chemistry suggest that it can form stable complexes. For instance, related thiazolidinone scaffolds are known to coordinate with transition metals. The chelation of ligands containing similar functional groups often enhances their chemical and biological activity by delocalizing the metal's positive charge over the chelate ring. jocpr.com The formation of such complexes can involve dissolving an anhydrous metal salt in a suitable solvent like acetonitrile, followed by the addition of the ligand. wikipedia.org The coordination behavior is influenced by the nature of the metal ion and the reaction conditions. For example, in related systems, different geometries like tetrahedral for Zn(II) and square planar for Cu(II) have been proposed based on spectral data. nih.gov

Structural and Electronic Characterization of Coordination Compounds

The structural elucidation of coordination compounds involving this compound derivatives relies on techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy. nih.govznaturforsch.com

In transition metal nitrile complexes, the C≡N stretching frequency in the IR spectrum is a key diagnostic tool. Coordination of the nitrile nitrogen to a metal cation typically results in a blue shift (increase in wavenumber) of the ν(C≡N) band compared to the free ligand, as the donation of the nitrogen lone pair to the metal strengthens the C≡N bond. researchgate.net

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. clockss.org this compound is both a product of and a precursor in various MCRs, highlighting its importance in diversity-oriented synthesis.

Three-Component Reaction Systems

Three-component reactions (3CRs) are the most common type of MCR and are widely used for the synthesis of thiazolidinone-containing heterocyclic systems. A classic approach involves the reaction of a primary amine, an oxo-compound, and a thiolic agent. nih.gov

Several syntheses of this compound derivatives utilize a three-component approach. A notable example is the reaction between an amine, an aldehyde, and thioglycolic acid to produce various substituted thiazolidinones. nih.gov Another variation involves the one-pot reaction of thioglycolic acid, an aromatic aldehyde, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) in an aqueous medium, which is an environmentally friendly method. nih.gov

A specific three-component reaction has been kinetically studied, involving benzoyl isothiocyanate, 1-naphthylamine (B1663977), and methyl bromoacetate (B1195939) to yield a (4-oxothiazolidin-2-ylidene)benzamide derivative. researchgate.net This reaction proceeds through the initial formation of a thiourea (B124793) intermediate, which then cyclizes with methyl bromoacetate. researchgate.net Such reactions are often catalyzed and can be performed under mild conditions, making them highly practical for generating libraries of complex molecules. researchgate.netrsc.org

The table below summarizes representative three-component reactions leading to thiazolidinone derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Ref. |

| Primary Amine | Isatin | Thioglycolic Acid | Spiro[indoline-3,2′-thiazolidinone] | nih.gov |

| Aldehyde | Amine | Thioglycolic Acid | Thiazolidinone | nih.gov |

| Benzoyl Isothiocyanate | 1-Naphthylamine | Methyl Bromoacetate | (4-oxothiazolidine-2-ylidene)benzamide | researchgate.net |

| Thiosemicarbazide | Aldehyde | Dimethylacetylenedicarboxylate | 2-Hydrazolyl-4-thiazolidinone | nih.gov |

Domino Reactions and Cascade Processes

Domino, or cascade, reactions are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. nih.govresearchgate.net These reactions are prized for their efficiency and atom economy in constructing complex molecular architectures. nih.gov

The synthesis of thiazole and thiazolidinone derivatives often employs domino strategies. nih.govresearchgate.net A typical domino process might begin with an intermolecular reaction, such as a Michael addition, which then triggers a sequence of intramolecular cyclizations and subsequent reactions. nih.gov For example, the reaction of ortho-nitrochalcones with a cyanide anion can trigger a Michael addition followed by a cascade cyclization to produce 2-(3-oxoindolin-2-ylidene)acetonitriles, which are structurally related to the title compound. mdpi.com

Another documented domino mechanism involves an SN2 reaction followed by a Michael addition and an E1cB reaction to form thiazole derivatives. nih.gov While specific domino reactions starting directly from this compound are not detailed in the provided sources, its reactive methylene group and conjugated system make it a suitable candidate for participating in such sequences. For instance, the Knoevenagel condensation of the active methylene group at the 5-position of the thiazolidinone ring with aldehydes is a common subsequent step, which can be part of a larger domino sequence. nih.govfabad.org.tr These processes are crucial for rapidly building molecular complexity from simple precursors. clockss.orgresearchgate.net

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms via Kinetic Analysis

The proposed mechanism involves multiple steps, starting with the reaction between benzoyl isothiocyanate and 1-naphthylamine (B1663977) to form 1-benzoyl-3-(naphthalen-1-yl) thiourea (B124793). This intermediate then reacts with methyl bromoacetate (B1195939) in the presence of a catalyst to yield the final product. researchgate.net The study of the reaction rates for each part of the process allows for a detailed understanding of the reaction pathway. researchgate.net

Identification of Rate-Determining Steps in Derivatization Processes

Further kinetic investigation of the elementary steps within the second reaction revealed that the nucleophilic attack of the thiourea intermediate on methyl bromoacetate was the rate-determining step. researchgate.net This was supported by the observed substituent effects, where electron-withdrawing groups on the benzoyl isothiocyanate increased the rate of this step. researchgate.net The large negative entropy of activation calculated for this step also supported an associative mechanism. researchgate.net

Table 1: Kinetic Data for the Formation of a (4-Oxothiazolidin-2-ylidene) Derivative researchgate.net

| Reaction Step | Observed Rate Constant (k_obs) | Temperature (°C) | Solvent |

| Formation of Thiourea Intermediate | 66.49 M⁻¹ min⁻¹ | 25 | Acetonitrile (B52724) |

| Formation of Final Product | 2.9 M⁻¹ min⁻¹ | 25 | Acetonitrile |

Influence of Catalysis on Reaction Pathways

Catalysts play a pivotal role in directing reaction pathways and enhancing reaction rates. In the synthesis of the (4-oxothiazolidin-2-ylidene)benzamide derivative, triethylamine (B128534) was used as a catalyst. researchgate.net The base facilitates the deprotonation of the thiourea intermediate, which is a crucial step for the subsequent cyclization reaction. The presence of the catalyst is essential for the reaction to proceed at a reasonable rate. researchgate.net

Other studies on related heterocyclic syntheses have explored various catalysts. For example, 4-(dimethylamino)pyridine (DMAP) has been found to be an efficient homogeneous catalyst for one-pot, multi-component reactions to synthesize other complex heterocyclic systems. researchgate.net The choice of catalyst can significantly influence the reaction mechanism and the efficiency of the synthesis.

Solvent Effects on Reaction Dynamics and Thermodynamics

The solvent in which a reaction is carried out can have a profound impact on its dynamics and thermodynamics. In the kinetic study of the (4-oxothiazolidin-2-ylidene)benzamide derivative, acetonitrile was used as the solvent. researchgate.net The polarity and coordinating ability of the solvent can influence the stability of reactants, intermediates, and transition states, thereby affecting the reaction rates.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H and ¹³C NMR spectra of (4-oxothiazolidin-2-ylidene)acetonitrile derivatives exhibit characteristic signals that are crucial for structural assignment. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, which is modulated by the substituents on the thiazolidinone ring and the ylidene moiety.

¹H NMR Analysis: In derivatives of the this compound scaffold, the proton signals provide key structural insights. For instance, in 5-substituted derivatives, the exocyclic methine proton (=CH-) typically appears as a singlet in the downfield region. nih.govmdpi.com The methylene (B1212753) protons (SCH₂) of the thiazolidinone ring often appear as a singlet around δ 3.6-4.2 ppm, though they can also present as an AB quartet if they are diastereotopic. nih.govmdpi.com Aromatic protons from various substituents resonate in their expected regions, typically between δ 6.7 and 8.8 ppm. nih.gov The NH proton of the thiazolidinone ring, when present, usually gives a singlet signal that can be exchangeable with D₂O. nih.govimpactfactor.org

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on all carbon atoms in the structure. The carbonyl carbon (C=O) of the thiazolidinone ring is particularly characteristic, resonating significantly downfield in the range of δ 169-178 ppm. nih.govimpactfactor.org The carbon of the nitrile group (C≡N) is typically found around δ 115-119 ppm. derpharmachemica.comrsc.org The carbons of the thiazolidinone ring itself, such as the C2, C4, and C5 carbons, show distinct signals; for example, the C2 and C5 carbons can appear around δ 49 ppm and δ 36 ppm, respectively, in certain substituted derivatives. impactfactor.org The chemical shifts for the exocyclic double bond carbons (C=C) are also diagnostic for confirming the structure.

Interactive Data Table: Representative NMR Chemical Shifts (δ, ppm) for this compound Derivatives Data is compiled from various substituted derivatives and may vary based on specific substitution patterns and solvents.

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | References |

| ¹H | =CH- (exocyclic) | 8.5 | nih.govmdpi.com |

| Ar-H (aromatic) | 6.7 - 8.8 | nih.gov | |

| SCH₂ (thiazolidinone ring) | 3.6 - 4.2 | nih.govmdpi.com | |

| NH (thiazolidinone ring) | 9.3 | nih.gov | |

| ¹³C | C=O (lactam) | 169 - 178 | nih.govimpactfactor.org |

| C≡N (nitrile) | 115 - 119 | derpharmachemica.comrsc.org | |

| C-S (thiazolidinone ring) | ~33 | mdpi.com | |

| C=C (exocyclic) | 120 - 140 | nih.gov | |

| Aromatic Carbons | 110 - 155 | nih.govmdpi.com |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace out proton-proton spin systems within the molecule, for example, to correlate protons within an aromatic ring system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly with the carbon atoms to which they are attached (¹JC-H coupling). This allows for the unambiguous assignment of carbon signals for all protonated carbons. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation. It reveals correlations between protons and carbons over two or three bonds (²JC-H and ³JC-H). This is particularly useful for identifying quaternary carbons (which are invisible in HSQC/HMQC) and for connecting different structural fragments of the molecule. For instance, the correlation of the exocyclic methine proton to the C4 carbonyl carbon can be observed, confirming their proximity in the structure. nih.govmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It is crucial for determining stereochemistry, such as the E/Z configuration of the exocyclic double bond, by observing spatial correlations between the ylidene proton and nearby substituents. nih.gov

Through the combined application of these techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive elucidation of the molecular structure of this compound derivatives. nih.govrsc.org

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present. For this compound derivatives, the IR spectrum provides clear evidence for its key structural components.

The most prominent and diagnostic absorption band is typically that of the lactam carbonyl group (C=O) in the thiazolidinone ring, which appears as a strong peak in the region of 1637–1753 cm⁻¹. nih.govnih.govnih.gov The presence of the nitrile group (C≡N) is confirmed by a sharp, medium-intensity absorption band around 2210-2220 cm⁻¹. derpharmachemica.comnih.gov Other important vibrations include the C=C and C=N stretching of the ylidene moiety and the thiazolidinone ring, as well as C-S bond vibrations.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Type of Vibration | Characteristic Frequency (cm⁻¹) | Intensity | References |

| C≡N | Nitrile Stretch | 2210 - 2220 | Medium, Sharp | derpharmachemica.comnih.gov |

| C=O | Lactam Carbonyl Stretch | 1637 - 1753 | Strong | nih.govnih.govnih.gov |

| N-H | Amine Stretch | ~3416 | Medium | nih.gov |

| C=C / C=N | Imine/Alkene Stretch | 1550 - 1650 | Medium-Strong | nih.govmdpi.com |

| C-S | Sulfide Stretch | ~750 | Weak-Medium | impactfactor.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For derivatives of this compound, the mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular formula and weight of the synthesized compound. nih.govnih.govnih.gov The fragmentation pattern provides further structural verification. The molecule can break apart in a predictable manner upon ionization, and the resulting fragment ions provide clues about the different components of the structure. Common fragmentation pathways for thiazolidinone derivatives may involve the cleavage of the thiazolidinone ring or the loss of substituents. The analysis of these fragments helps to piece together the original molecular structure, corroborating the data obtained from NMR and IR spectroscopy. researchgate.nettandfonline.comresearchgate.net

X-ray Diffraction Crystallography for Solid-State Structure Determination

While NMR, IR, and MS provide information about connectivity and functional groups, single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional picture of a molecule's structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles.

For this compound derivatives, X-ray crystallography is crucial for unambiguously confirming the stereochemistry, particularly the configuration (E or Z) of the exocyclic double bond at the C5 position. tandfonline.com Studies on related 5-arylidene-thiazolidinone structures have used this method to confirm a Z-configuration with respect to the exocyclic methylene proton. tandfonline.com

Analysis of Intermolecular Interactions in Crystal Lattices

The supramolecular architecture of crystals is dictated by a complex interplay of intermolecular forces, which govern the packing of molecules and ultimately influence the material's physicochemical properties. In the case of this compound and its derivatives, X-ray crystallography has revealed a rich variety of intermolecular interactions that contribute to the stability of their crystal lattices. These interactions primarily include classical hydrogen bonds, as well as weaker C–H···O and C–H···S contacts.

Detailed crystallographic studies on derivatives of this compound provide significant insights into the probable intermolecular interactions within the crystal lattice of the parent compound. The presence of hydrogen bond donors (N-H groups) and acceptors (carbonyl oxygen, sulfur atom, and the nitrile group) on the this compound scaffold allows for the formation of robust hydrogen-bonding networks.

For instance, in the crystal structure of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide, molecules are linked by two distinct N—H⋯O hydrogen bonds, creating chains along different crystallographic axes. doaj.org The combination of these interactions results in the formation of layers. doaj.org Similarly, in (Z)-2-[2-(morpholin-4-yl)-2-oxoethylidene]thiazolidin-4-one, N—H⋯O hydrogen bonds are pivotal in forming molecular chains. doaj.orgnih.gov These chains are further consolidated into ribbon-like structures through shorter C—H⋯O and C—H⋯S interactions. doaj.orgresearchgate.net

In another derivative, (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide, the crystal packing is dominated by both N—H⋯O and O—H⋯O hydrogen bonds, which link the molecules to form sheets. researchgate.net This particular structure also exhibits a bifurcated intramolecular N—H⋯(O,S) hydrogen bond, which contributes to the near-planar conformation of the molecule. researchgate.netnih.gov

The following table summarizes the types of intermolecular hydrogen bonds observed in the crystal structures of representative derivatives of this compound, which are illustrative of the interactions that may be present in the parent compound's crystal lattice.

| Interaction Type | Donor-H···Acceptor | Compound Example | Reference |

| Hydrogen Bond | N—H···O | (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide | doaj.org |

| Hydrogen Bond | N—H···O | (Z)-2-[2-(morpholin-4-yl)-2-oxoethylidene]thiazolidin-4-one | doaj.orgnih.gov |

| Hydrogen Bond | O—H···O | (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide | researchgate.net |

| Weak Interaction | C—H···O | (Z)-2-[2-(morpholin-4-yl)-2-oxoethylidene]thiazolidin-4-one | doaj.orgresearchgate.net |

| Weak Interaction | C—H···S | (Z)-2-[2-(morpholin-4-yl)-2-oxoethylidene]thiazolidin-4-one | doaj.orgresearchgate.net |

| Weak Interaction | C—H···π | (±)-2-{3-[1-(2,4-Difluorophenyl)ethyl]-1,3-thiazolidin-2-ylidene}malononitrile | nih.gov |

The geometric parameters of these hydrogen bonds, such as donor-acceptor distances and angles, are critical in determining the strength and directionality of the interactions. Below is a data table showcasing typical hydrogen-bond geometries found in the crystal structure of a derivative, (Z)-2-hydroxy-4-methyl-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide trihydrate.

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| O1–H1O···O5(i) | 0.84 | 1.83 | 2.655(3) | 167 |

| N1–H1A···S1 | 0.86 | 2.51 | 2.941(2) | 112 |

| N1–H1A···O1 | 0.86 | 1.92 | 2.609(3) | 137 |

| N3–H3B···O4 | 0.86 | - | - | - |

Symmetry codes apply to the original crystallographic data and are presented here for illustrative purposes. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of (4-Oxothiazolidin-2-ylidene)acetonitrile, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to determine the optimized molecular structure and various electronic properties. Such studies show good agreement between calculated geometric parameters and experimental data obtained from X-ray crystallography.

Natural Bond Orbital (NBO) analysis, a method for studying hybridization, covalency, and delocalization in molecules, is frequently performed alongside DFT calculations. This analysis helps in understanding intramolecular charge transfer (ICT) interactions and the stabilization they provide to the molecular system.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity.

In a computational study of a closely related compound, 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, the HOMO and LUMO energy levels were calculated to be -6.9947 eV and -2.3043 eV, respectively. This resulted in a HOMO-LUMO energy gap of 4.6905 eV. A smaller energy gap suggests that a molecule is more reactive as it requires less energy to be excited. The molecular orbitals for this thiazole (B1198619) derivative were observed to be delocalized over the five-membered ring and the π-electronic system of the exocyclic group.

Table 1: Frontier Molecular Orbital Energies for a (4-Oxothiazolidin-2-ylidene) Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.9947 |

| LUMO | -2.3043 |

| Energy Gap (ΔE) | 4.6905 |

Intramolecular charge transfer (ICT) plays a vital role in the stabilization of molecular systems. NBO analysis is used to quantify these interactions by examining the orbital overlaps. For the 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile analog, significant stabilization energies were calculated for various ICT interactions.

Key interactions identified include:

LP(1)N5 → BD(2)C10-C11:* An interaction from a lone pair on the nitrogen atom to an antibonding orbital of the adjacent carbon-carbon double bond, resulting in a stabilization of 52.48 kcal/mol.

LP(2)O2 → BD(1)N5-C9:* A charge transfer from a lone pair of the oxygen atom to an antibonding orbital of a nitrogen-carbon bond, providing a stabilization of 30.63 kcal/mol.

BD(2)C17-C19 → BD(2)C14-C15:* A π → π* electron delocalization, contributing a stabilization of 23.30 kcal/mol.

Quantum Chemical Calculations for Reaction Pathway Prediction and Energetics

Quantum chemical calculations are instrumental in exploring potential reaction mechanisms and their associated energy profiles. For thiazolidin-4-one derivatives, DFT has been used to study isomerization reaction paths to determine the stability of different conformers. By calculating the energy barriers between different isomers (e.g., E/Z isomers), researchers can predict the feasibility and kinetics of such transformations.

For instance, in a study of other 5-substituted thiazolidin-4-one derivatives, DFT calculations were employed to investigate the stability of various isomers and the energy required to convert between them. This type of analysis can elucidate which isomeric form is thermodynamically more favorable and whether isomerization is likely to occur under certain conditions. While a specific reaction pathway analysis for the synthesis of this compound was not found in the search results, the general mechanism for the formation of the thiazolidin-4-one ring often involves the cyclocondensation of a thiourea (B124793) derivative with an α-haloacetic acid or a related compound. Theoretical studies can model the transition states and intermediates of such reactions to provide a detailed mechanistic understanding.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of a molecule and its flexibility. For thiazolidin-4-one derivatives, DFT calculations combined with spectroscopic methods like 2D-NOESY NMR are used to determine the most stable conformations.

In a study on 5-substituted thiazolidin-4-one derivatives, conformational analysis revealed that the molecules predominantly adopt an exo conformation. The global minimum energy structures were identified, and it was found that specific double bonds within the molecules adopted either a Z or an E conformation. The theoretical findings from DFT calculations were in good agreement with the experimental data from 2D-NMR, confirming the predicted conformations in solution. Such studies involve rotating dihedral angles systematically to find the lowest energy conformers and can distinguish between different potential spatial arrangements, such as endo and exo forms, often finding one to be energetically more favorable by several kcal/mol.

Correlation of Computational Data with Experimental Spectroscopic Observations

A crucial aspect of computational chemistry is the ability to correlate theoretical data with experimental results. For thiazolidinone derivatives, Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic transition bands, which can then be compared to experimental UV-Vis absorption spectra.

In the case of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, TD-DFT calculations successfully predicted the electronic transitions observed in the experimental spectrum. The study identified two major electronic transition bands:

An experimental band at 296 nm was theoretically predicted at 276.4 nm, corresponding to the HOMO → LUMO transition.

Another experimental band at 249 nm was calculated to be at 237.9 nm, which was attributed to the H-3 → LUMO excitation.

This strong correlation between the calculated and observed spectral data validates the computational model and allows for a reliable assignment of the electronic transitions, providing a deeper understanding of the molecule's electronic behavior.

Table 2: Comparison of Experimental and Calculated Electronic Transitions for a (4-Oxothiazolidin-2-ylidene) Derivative

| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| Band 1 | 296 | 276.4 | 0.3408 | H → L (95%) |

Applications in Advanced Materials Science and Organic Optoelectronics

Incorporation into Squaraine Dye Architectures for Optical Applications

(4-Oxothiazolidin-2-ylidene)acetonitrile and its derivatives are pivotal in the development of advanced squaraine (SQ) dyes. researchgate.net Squaraine dyes are a class of organic molecules known for their intense and sharp absorption bands, typically in the red or near-infrared (NIR) region of the electromagnetic spectrum. researchgate.netnih.gov They are characterized by a central, electron-deficient four-membered squaric acid ring, which is typically flanked by two electron-donating groups, creating a donor-acceptor-donor (D-A-D) structure. encyclopedia.pubmdpi.com This architecture facilitates a high degree of electron delocalization across the molecule, which is responsible for its unique photophysical properties. nih.govencyclopedia.pub

The this compound group is incorporated as an electron-withdrawing "wing" or end-capping unit in these dyes. nih.gov This modification extends the π-conjugated system of the molecule and enhances its electron-accepting strength, leading to significant changes in its optical properties. nih.gov For instance, research has shown that end-capping a central squaraine core with a derivative, 2-(3-hexyl-4-oxothiazolidin-2-ylidene)malononitrile, results in a squaraine dye (SQ-DICN-RH) with a greater maximum absorption wavelength (λmax) compared to dyes with other end groups. nih.gov This red-shift in absorption is attributed to the extended conjugation and the powerful electron-withdrawing capacity of the dicyanovinyl unit attached to the thiazolidinone core. nih.gov The ability to tune these dyes to absorb strongly in the NIR region (beyond 700 nm) is particularly advantageous for applications in biomedical imaging and the fabrication of transparent photovoltaic devices. nih.govmdpi.com

The synthesis of these complex dyes involves a condensation reaction between a squaraine intermediate (like SQ-2CHO) and the end-capping group, such as a derivative of this compound. nih.gov The properties of the resulting dyes can be systematically studied to understand the structure-property relationships. nih.gov

Table 1: Optical and Electrochemical Properties of Squaraine Dyes with Different End-Capping Groups

| Dye ID | End-Capping Group | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|---|

| SQ-DICN | Malononitrile (B47326) | Not specified | Not specified | -4.94 | -3.82 |

| SQ-DIEt-RH | 3-ethyl-2-thioxothiazolidin-4-one | Not specified | Not specified | -4.89 | -3.72 |

| SQ-DICN-RH | 2-(3-hexyl-4-oxothiazolidin-2-ylidene)malononitrile | 724 | 3.9 x 10⁵ | -4.92 | -3.78 |

Data sourced from a study on squaraine-based functional π-conjugated molecules. nih.gov

Utility in Components for Organic Solar Cells

The tailored electronic and optical properties of squaraine dyes containing the this compound moiety make them promising candidates for use in organic solar cells (OSCs), also known as organic photovoltaics (OPVs). nih.gov In an OSC, the active layer typically consists of a blend of an electron donor and an electron acceptor material. nih.gov The efficiency of the device is heavily dependent on the ability of this layer to absorb sunlight and to efficiently separate charges at the donor-acceptor interface. nih.gov

The incorporation of this compound derivatives into squaraine dyes allows for the precise tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This energy level engineering is crucial for creating efficient donor or acceptor materials in OPVs. nih.gov For example, the LUMO levels of squaraine dyes featuring these acceptor groups have been reported in the range of -3.72 to -3.82 eV, while HOMO levels range from -4.89 to -4.94 eV. nih.gov These values are critical in determining the open-circuit voltage and the driving force for charge separation in a solar cell.

Furthermore, the strong absorption of these dyes in the NIR region helps to expand the absorption range of the solar cell's active layer, allowing it to harvest a larger portion of the solar spectrum. nih.gov This enhanced light absorption can lead to a higher short-circuit current and, consequently, a greater power conversion efficiency (PCE). nih.govnih.gov The development of such small molecule derivatives as non-fullerene acceptors (NFAs) is a key area of research aimed at boosting the performance and stability of commercial OSCs. nih.gov

Development of Novel π-Conjugated Systems for Electronic Devices

Beyond its use in squaraine dyes, this compound serves as a fundamental building block for a wide array of novel π-conjugated systems designed for electronic devices. nih.gov A π-conjugated system is a molecule containing a series of alternating single and multiple bonds, which allows for the delocalization of π-electrons across multiple atoms. nih.gov This delocalization is the basis for the electronic properties of organic semiconductors. researchgate.net

The this compound moiety is a potent electron-withdrawing group, making it an ideal component for creating π-conjugated molecules with a donor-acceptor (D-A) or D-A-D architecture. mdpi.comnih.gov These structures are fundamental to many organic electronic devices, as the internal charge transfer character they possess is key to their function. researchgate.netresearchgate.net By strategically combining this acceptor unit with various electron-donating cores, researchers can create materials with tailored energy gaps, charge transport properties, and optical responses. nih.gov

This molecular engineering approach has been used to synthesize functional π-conjugated molecules that are not only useful for solar cells but also for other organic electronic applications. nih.gov The development of planar, fully π-conjugated systems is a general strategy for creating stable organic materials with unique electronic structures, such as polyradical(oid)s, which have potential applications in spintronics and quantum devices. nih.gov The ability to create extended, stable, and highly delocalized π-systems using building blocks like this compound is crucial for advancing the field of organic electronics, including the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.net

Future Perspectives and Research Directions

Exploration of Novel and Sustainable Synthetic Methodologies

The future of synthesizing (4-Oxothiazolidin-2-ylidene)acetonitrile and its derivatives is increasingly geared towards green and sustainable practices. A primary focus is the advancement of one-pot, multi-component reactions (MCRs), which are lauded for their efficiency, reduced waste, and shorter reaction times. researchgate.netresearchgate.net These convergent processes, where three or more reactants combine to form a product that retains most of the atoms of the starting materials, represent a significant leap in synthetic efficiency. researchgate.net

Researchers are also exploring alternative energy sources to drive these reactions, such as microwave irradiation and ultrasonication. researchgate.netresearchgate.net These methods offer benefits like faster reaction rates and cleaner reaction conditions compared to conventional heating. researchgate.net The development and application of novel, reusable, and environmentally benign catalysts, such as nanoporous materials, are also central to this effort. researchgate.net The goal is to create synthetic pathways that are not only high-yielding but also minimize environmental impact through reduced solvent use and energy consumption.

A comparison of traditional versus sustainable approaches highlights the advantages of these modern techniques.

Table 1: Comparison of Synthetic Methodologies for Thiazolidinone Scaffolds

| Feature | Conventional Synthesis | Sustainable Synthesis |

| Approach | Multi-step, isolation of intermediates | One-pot, multi-component reactions researchgate.netresearchgate.net |

| Energy Input | Prolonged heating | Microwave irradiation, ultrasonication researchgate.net |

| Catalysis | Often uses homogenous catalysts | Focus on heterogeneous, reusable catalysts researchgate.net |

| Efficiency | Lower atom economy, more waste | High atom economy, minimal waste researchgate.net |

| Work-up | Often complex purification steps | Simpler work-up procedures researchgate.net |

Design and Synthesis of Advanced Derivatives for Specific Chemical Applications

The inherent reactivity of the this compound scaffold, particularly the active methylene (B1212753) group at the C5 position, makes it an ideal candidate for derivatization. fabad.org.tr Future research will focus on the rational design and synthesis of advanced derivatives tailored for specific applications in materials science and medicinal chemistry.

A common and effective strategy for derivatization is the Knoevenagel condensation of the C5-methylene group with a diverse range of aromatic and heteroaromatic aldehydes. fabad.org.trnih.gov This reaction yields 5-arylidene derivatives, significantly expanding the chemical space of the scaffold. fabad.org.tr Other key synthetic transformations include [3+2] cyclocondensation reactions with reagents like chloroacetic acid and reactions with acetylenedicarboxylates to create complex heterocyclic systems. fabad.org.trnih.gov

These synthetic efforts are aimed at producing derivatives with enhanced or novel properties. For example, derivatives are being designed as potential antimicrobial agents, anticancer therapeutics, and inhibitors for enzymes like carbonic anhydrase. fabad.org.trnih.govnih.gov

Table 2: Key Synthetic Strategies for Derivatization

| Reaction Type | Reagents | Position of Modification | Resulting Derivative |

| Knoevenagel Condensation | Aromatic Aldehydes | C5 | 5-Arylidene derivatives fabad.org.tr |

| [3+2] Cyclocondensation | Chloroacetic Acid | N3, S1 | Fused thiazolidinone ring systems fabad.org.tr |

| Michael Addition | Activated Nitriles | C5 | Dihydrothiophene adducts nih.gov |

| Cyclocondensation | Mercaptoacetic Acid | N/A | Fused thiazolidinone systems nih.gov |

Deeper Mechanistic Understanding of Complex Transformations

While many synthetic routes to thiazolidinone derivatives are established, a deeper mechanistic understanding of these complex transformations is a key area for future research. Kinetic studies, aided by techniques like UV-vis spectrophotometry, are crucial for elucidating reaction pathways. researchgate.netresearchgate.net

For instance, the mechanism of a three-component reaction to form (4-oxothiazolidine-2-ylidene)benzamide derivatives has been investigated. researchgate.netresearchgate.net It was proposed to be a multi-step process where the initial, rapid formation of a thiourea (B124793) intermediate is followed by a slower, rate-determining cyclization step. researchgate.netresearchgate.net The negative entropy of activation values calculated for these steps support an associative mechanism with a highly ordered transition state. researchgate.net

Further research is also needed to understand the factors that control regioselectivity and stereoselectivity. A study on the iodine-mediated transformation of 4-oxothiazolidine-2-ylidene thioamides revealed two competing pathways: a desired cyclization to a thiazolo[3,2-c]pyrimidine scaffold and an undesired electrophilic attack on the sulfur atom. researchgate.net The stereochemistry (Z/E isomerization) of the starting material was found to be a critical factor influencing the reaction outcome, highlighting the subtlety and complexity of these transformations. researchgate.net

Expanding Computational Insights into Molecular Reactivity and Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT), is an increasingly powerful tool for predicting the reactivity and properties of the this compound scaffold. nih.govresearchgate.net Future work will expand on these computational models to provide deeper insights that can guide synthetic efforts.

DFT calculations are used to determine optimized molecular geometries, which show good agreement with experimental data from X-ray crystallography. nih.govresearchgate.netdergipark.org.tr Natural Bond Orbital (NBO) analysis provides quantitative insight into intramolecular charge transfer (ICT) interactions that stabilize the molecule. For example, in a related malononitrile (B47326) derivative, significant stabilization energies were calculated for interactions involving the lone pairs of oxygen and nitrogen atoms, confirming their role in the molecule's electronic structure. nih.govresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) analysis is used to understand electronic transitions and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the intramolecular charge transfer capabilities of the molecule. dergipark.org.tr Molecular Electrostatic Potential (MEP) maps visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. dergipark.org.trresearchgate.net For thiazolidinone derivatives, MEP maps typically show nucleophilic potential around the carbonyl oxygen atoms and electrophilic potential around the amine hydrogens. dergipark.org.trresearchgate.net

Table 3: Selected Computational Data for Thiazolidinone Derivatives

| Parameter | Compound | Method | Finding | Reference |

| Stabilization Energy (ICT) | 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile | NBO/DFT | LP(1)N5 → BD*(2)C10-C11 interaction provides 52.48 kcal/mol stabilization. | nih.govresearchgate.net |

| HOMO-LUMO Gap | (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide | DFT | The calculated energy gap is 4.7013 eV, indicating charge transfer potential. | dergipark.org.tr |

| Dipole Moment | (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide | DFT | 6.81 D, suggesting significant polarity and potential for nonlinear optical properties. | dergipark.org.tr |

| Electronic Transitions | 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile | TD-DFT | Predicted transitions at 237.9 nm and 276.4 nm correspond well with experimental UV spectra. | nih.govresearchgate.net |

By expanding these computational studies, researchers can better predict the effects of various substituents on the geometric and electronic properties of the scaffold, enabling the rational design of new derivatives with finely tuned reactivity and functionality.

Q & A

Q. What are the common synthetic routes for (4-Oxothiazolidin-2-ylidene)acetonitrile and its derivatives?

Methodological Answer: The compound is synthesized via cyclocondensation reactions. For example, 2-(Anthracen-9-yl)-2-(4-oxothiazolidin-2-ylidene)acetonitrile is prepared by refluxing 2-(anthracene-9-yl-methylene)malononitrile with thioglycollic acid in acetic acid for 2 hours, yielding a solid product (54% yield). Recrystallization in ethanol and characterization via IR (e.g., υ(C≡N) at 2193 cm⁻¹, υ(C=O) at 1653 cm⁻¹) and elemental analysis are critical steps .

Table 1: Synthesis Conditions for Thiazolidinone Derivatives

| Substrate | Reagent/Conditions | Product Yield | Characterization Techniques |

|---|---|---|---|

| Malononitrile derivative | Thioglycollic acid, reflux (2 h) | 54% | IR, NMR, Elemental Analysis |

| 4-Oxothiazolidine | Aromatic aldehydes (1:1 molar) | 60-75% | UV-Vis, Mass Spectrometry |

Q. How is this compound characterized structurally?

Methodological Answer: Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2190–2200 cm⁻¹, C=O stretch at ~1650–1680 cm⁻¹) .

- NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic protons and carbon environments (e.g., thiazolidinone ring carbons at δ 160–180 ppm) .

- Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for antimicrobial activity?

Methodological Answer: Molecular docking (e.g., using AutoDock Vina) and DFT calculations predict interactions with bacterial targets like DNA gyrase or fungal CYP51. For instance, derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced binding affinity to microbial enzymes. Validation involves correlating computational ΔG values with experimental MIC (Minimum Inhibitory Concentration) data .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Case Study : Discrepancies in NMR signals may arise from tautomerism (e.g., keto-enol forms). Use variable-temperature NMR to track dynamic equilibria.

- Cross-Validation : Combine IR, MS, and X-ray crystallography (if crystals are obtainable) for unambiguous assignment. For example, SHELX programs refine crystal structures to resolve ambiguities in bond lengths and angles .

Q. What experimental strategies improve the separation of this compound derivatives in HPLC analysis?

Methodological Answer:

- Gradient Elution Optimization : Use Design of Experiments (DoE) to test variables like acetonitrile/water ratios (e.g., step-down gradients from 80% to 50% acetonitrile) .

- Column Selection : Polar-embedded C18 columns enhance resolution for polar derivatives.

- Detection : Charged aerosol detection (CAD) improves sensitivity for non-chromophoric compounds .

Table 2: HPLC Parameters for Derivative Analysis

| Parameter | Optimal Value | Impact on Resolution |

|---|---|---|

| Acetonitrile Gradient | 80% → 50% over 15 min | Reduces peak tailing |

| Flow Rate | 1.0 mL/min | Balances run time and resolution |

| Column Temperature | 30°C | Minimizes viscosity effects |

Q. How do solvent-solute interactions affect the solubility of this compound in mixed aqueous systems?

Methodological Answer:

- Phase Separation : Acetonitrile-water mixtures may phase-separate under high salt concentrations (e.g., Na₂SO₄) or low temperatures. Use salt-out extraction (e.g., adding NaCl) to isolate the compound .

- Solubility Prediction : Hansen solubility parameters (δD, δP, δH) model miscibility. For example, δP ≈ 18 MPa¹/² for acetonitrile explains its affinity for polar solvents .

Data Contradiction Analysis

Q. How to address conflicting antimicrobial activity data across studies?

Methodological Answer:

- Standardization : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC assays to ensure reproducibility.

- Strain Variability : Test against reference strains (e.g., S. aureus ATCC 25923) and clinical isolates. For example, Gram-positive bacteria often show higher susceptibility due to cell wall permeability .

Q. Why do synthetic yields vary significantly between laboratories?

Methodological Answer:

- Reagent Purity : Anhydrous AlCl₃ (in acetonitrile reactions) must be freshly sublimated to avoid hydrolysis.

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., imine formation in condensation steps) .

Safety and Handling

Q. What precautions are essential when handling this compound in synthesis?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors (TLV-TWA: 20 ppm).

- PPE : Nitrile gloves and flame-resistant lab coats (acetonitrile flash point: 12.8°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.